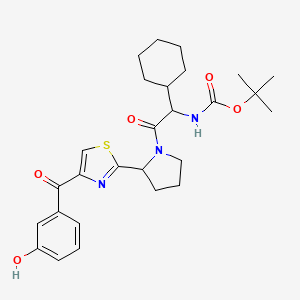![molecular formula C25H33F2N3O5S B14792064 [3-(3,5-difluorophenyl)-3,4-dihydropyrazol-2-yl]-piperidin-4-ylmethanone;[(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B14792064.png)
[3-(3,5-difluorophenyl)-3,4-dihydropyrazol-2-yl]-piperidin-4-ylmethanone;[(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(5-(3,5-Difluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(piperidin-4-yl)methanone ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate) is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazole ring, a piperidine ring, and a bicyclic heptane system, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(5-(3,5-Difluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(piperidin-4-yl)methanone ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate) involves multiple steps, starting with the preparation of the pyrazole and piperidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction typically requires the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The use of automated systems and continuous flow reactors can enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
®-(5-(3,5-Difluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(piperidin-4-yl)methanone ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar molecules and for developing new synthetic methodologies.
Biology
In biology, the compound is investigated for its potential biological activity. It may interact with specific enzymes or receptors, making it a candidate for drug development or as a biochemical tool.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may exhibit activity against certain diseases or conditions, leading to the development of new pharmaceuticals.
Industry
In industry, the compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for the production of specialized chemicals and materials.
作用機序
The mechanism of action of ®-(5-(3,5-Difluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(piperidin-4-yl)methanone ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application.
類似化合物との比較
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Arginine analogs: Compounds similar to the side chain of the amino acid arginine, used in biochemical research.
Uniqueness
What sets ®-(5-(3,5-Difluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(piperidin-4-yl)methanone ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate) apart is its unique combination of structural elements. The presence of the pyrazole, piperidine, and bicyclic heptane systems in a single molecule provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C25H33F2N3O5S |
|---|---|
分子量 |
525.6 g/mol |
IUPAC名 |
[3-(3,5-difluorophenyl)-3,4-dihydropyrazol-2-yl]-piperidin-4-ylmethanone;[(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
InChI |
InChI=1S/C15H17F2N3O.C10H16O4S/c16-12-7-11(8-13(17)9-12)14-3-6-19-20(14)15(21)10-1-4-18-5-2-10;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h6-10,14,18H,1-5H2;7H,3-6H2,1-2H3,(H,12,13,14)/t;7?,10-/m.0/s1 |
InChIキー |
LKQLJWNJRDEZHP-UAHUKZOTSA-N |
異性体SMILES |
CC1(C2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C.C1CNCCC1C(=O)N2C(CC=N2)C3=CC(=CC(=C3)F)F |
正規SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CNCCC1C(=O)N2C(CC=N2)C3=CC(=CC(=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


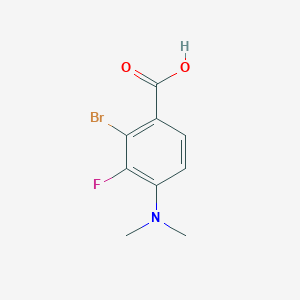
![(3S,4RS)-3-[(N-Benzyloxycarbonyl)-L-alaninyl]amino-5-(2',3',5',6'-tetrafluorophenoxy)-4-hydroxypentanoic acid tert-butyl ester](/img/structure/B14791991.png)
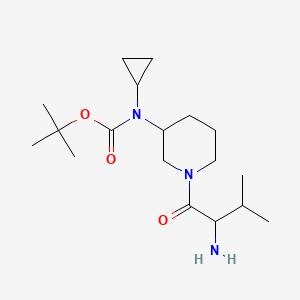
![tert-butyl 2-amino-2-[(2R)-2-methylpyrrolidin-2-yl]acetate](/img/structure/B14791995.png)
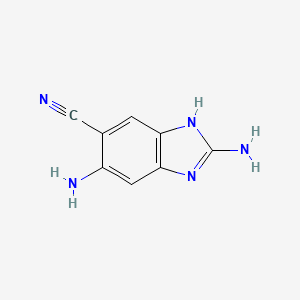
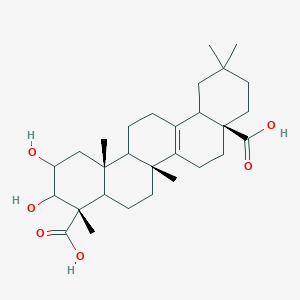
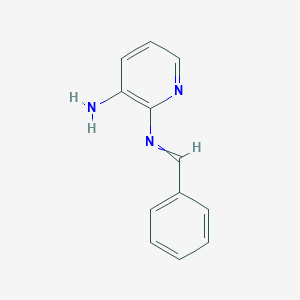

![4-[[2,5-Dihydroxy-3-[1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]methyl]-2-hydroxy-6-[1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,3,5-trione](/img/structure/B14792023.png)
![Benzyl 2-[[(2-amino-3-methylbutanoyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14792030.png)
![[rel-(1S,5S,6S)-3-benzyl-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol](/img/structure/B14792033.png)
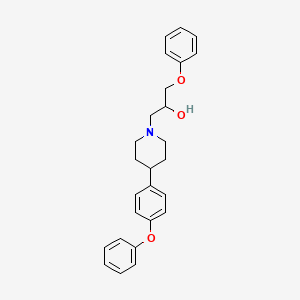
![1-[1-Chloro-3-(4-phenylphenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14792057.png)
